1,6-Diaminopyrene

Übersicht

Beschreibung

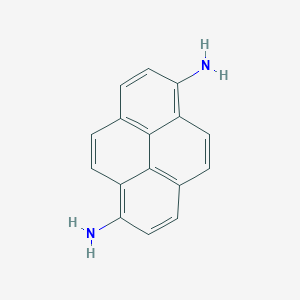

1,6-Diaminopyrene is an organic compound with the molecular formula C16H12N2. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and contains two amino groups attached to the 1 and 6 positions of the pyrene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,6-Diaminopyrene can be synthesized through the reduction of 1,6-dinitropyrene. The reduction process typically involves the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out under controlled conditions to ensure the complete reduction of the nitro groups to amino groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Oxidation Reactions

The amino groups of 1,6-diaminopyrene undergo oxidation to form nitroso (-NO) or nitro (-NO₂) derivatives.

For example, oxidation with nitric acid regenerates nitropyrenes, which are studied for their mutagenic properties .

Reduction Reactions

Further reduction of this compound stabilizes its structure or modifies its electronic properties:

Example Reaction :

-

Purpose : Enhances stability for use in charge-transfer complexes .

-

Outcome : Increased electron-donating capacity due to saturated bonds .

Substitution Reactions

The amino groups participate in electrophilic substitution, enabling functionalization at the pyrene core:

For instance, halogenation produces 1,6-dibromopyrene, a key intermediate in Suzuki couplings for π-conjugated polymers .

Role in Materials Science

This compound enhances the performance of advanced materials:

5.1. Covalent Organic Frameworks (COFs)

-

Reaction : Condensation with 1,3,5-triformylphloroglucinol.

-

Product : Luminescent COFs with dual emission (410 nm and 550 nm) via excited-state intramolecular proton transfer (ESIPT) .

-

Application : Ratiometric fluorescence sensing due to large Stokes shifts .

5.2. Graphene Composites

-

Reaction : Non-covalent functionalization of reduced graphene oxide (rGO).

-

Product : DAPrGO1 composite with specific capacitance of 397.63 F/g in supercapacitors .

-

Mechanism : Synergy between pyrene’s redox activity and graphene’s conductivity .

Comparative Analysis of Reactivity

The positioning of amino groups at the 1,6-sites confers distinct reactivity compared to isomers:

| Property | This compound | 1,8-Diaminopyrene |

|---|---|---|

| Redox Potential | Higher electron donation | Moderate electron donation |

| Substitution Sites | 1,6-positions | 1,8-positions |

| Application | Supercapacitors, COFs | Organic semiconductors |

Wissenschaftliche Forschungsanwendungen

Materials Science

Supercapacitors and Energy Storage:

1,6-Diaminopyrene has been utilized to enhance the performance of reduced graphene oxide (rGO) composites for supercapacitor applications. A study demonstrated that DAP-modified rGO exhibited a specific capacitance of 397.63 F/g, significantly outperforming pristine rGO. This enhancement is attributed to the synergistic effect between the redox-active pyrene units and the conductivity of graphene, which facilitates better energy storage capabilities .

Table 1: Performance Comparison of DAPrGOs

| Material | Specific Capacitance (F/g) | Notes |

|---|---|---|

| Pristine rGO | x | Baseline performance |

| DAPrGO0.5 | y | Moderate improvement |

| DAPrGO1 | 397.63 | Optimal performance due to DAP inclusion |

| DAPrGO2 | z | Slightly lower than DAPrGO1 |

Environmental Chemistry

Pollutant Detection:

DAP is employed in environmental studies for detecting and analyzing pollutants, particularly in emissions from diesel and gasoline engines. Its ability to form stable complexes with various pollutants allows for sensitive detection methods, such as high-performance liquid chromatography (HPLC). This application is critical for monitoring air quality and assessing environmental impact.

Analytical Chemistry

Chromatographic Techniques:

The compound has been incorporated into advanced analytical methods for the determination of diaminopyrenes in complex mixtures. HPLC methods have been optimized for sensitivity and specificity, enabling researchers to accurately quantify DAP levels in environmental samples.

Biochemical Research

Mutagenicity Studies:

Research has indicated that this compound can elicit mutagenic responses in certain bacterial strains, specifically Salmonella typhimurium TA98, when assessed in the presence of metabolic activation (S9 mix). This property underscores its relevance in toxicological studies and risk assessment.

Case Studies

Case Study 1: Supercapacitor Development

In a study published in RSC Advances, researchers synthesized DAP-modified rGO materials using a solvothermal method. The resulting composites displayed superior electrochemical performance compared to traditional materials, demonstrating the potential of DAP in next-generation energy storage systems .

Case Study 2: Environmental Monitoring

A research article highlighted the use of DAP in developing sensitive detection systems for automotive emissions. The study illustrated how DAP-based sensors could effectively monitor harmful pollutants, contributing to improved environmental regulations and public health initiatives.

Wirkmechanismus

The mechanism of action of 1,6-diaminopyrene involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with target molecules, influencing their chemical and physical properties. In environmental chemistry, the compound’s ability to undergo redox reactions makes it useful in the detection and analysis of pollutants .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Diaminopyrene

- 1,8-Diaminopyrene

- 1-Aminopyrene

Comparison

1,6-Diaminopyrene is unique due to the specific positioning of the amino groups on the pyrene ring. This positioning influences its chemical reactivity and the types of reactions it can undergo. Compared to 1,3-diaminopyrene and 1,8-diaminopyrene, this compound exhibits different redox properties and reactivity patterns, making it suitable for specific applications in materials science and environmental chemistry .

Biologische Aktivität

1,6-Diaminopyrene (DAP) is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its environmental persistence and potential mutagenic properties. This compound has garnered attention due to its biological activity, particularly in relation to mutagenesis and carcinogenesis. The following sections summarize the biological activity of DAP, including its synthesis, mutagenic effects, and potential health implications based on diverse research findings.

Synthesis and Properties

This compound can be synthesized from 1,6-dinitropyrene through reduction processes. It exhibits distinct physical and chemical properties that allow it to form charge-transfer complexes with various acceptors, enhancing its conductivity and reactivity . The molecular formula of DAP is , with a molecular weight of 232.28 g/mol .

Mutagenicity

This compound has been shown to exhibit mutagenic activity in various test systems. Notably, it has been evaluated using the Ames test with Salmonella typhimurium strain TA98. The results indicated that DAP elicits a mutagenic response predominantly in the presence of S9 metabolic activation, which suggests that its mutagenicity may depend on metabolic conversion to reactive intermediates . The effective dose range for DAP was found to be significantly higher than that of its parent compound, 1,6-dinitropyrene.

Table 1: Mutagenicity of this compound

| Compound | Test System | Metabolic Activation | Mutagenic Response |

|---|---|---|---|

| This compound | Salmonella typhimurium TA98 | Yes | Positive |

| 1,6-Dinitropyrene | Salmonella typhimurium TA98 | Yes | Higher potency |

Carcinogenic Potential

Research indicates that this compound may have carcinogenic potential similar to other nitro-PAHs (polycyclic aromatic hydrocarbons). In animal studies involving subcutaneous injections in rats, tumors were observed at injection sites and in internal organs. Specifically, liver tumors were noted in treated groups compared to controls . The mechanism by which DAP induces carcinogenesis is believed to involve DNA adduct formation and subsequent mutations.

Table 2: Tumor Induction in Animal Models

| Compound | Animal Model | Route of Administration | Tumor Type |

|---|---|---|---|

| This compound | Fischer 344 Rats | Subcutaneous | Liver tumors |

| 1,6-Dinitropyrene | Fischer 344 Rats | Subcutaneous | Malignant fibrous histiocytomas |

The biological activity of DAP is closely linked to its ability to interact with cellular macromolecules. Studies have shown that it induces unscheduled DNA synthesis in various cell types, including human hepatocytes and rat fibroblasts . This activity is indicative of DNA damage and repair mechanisms being activated due to the presence of the compound.

DNA Interaction

Research has demonstrated that DAP can form adducts with DNA, leading to mutagenic changes. These interactions are primarily facilitated by electrophilic species generated during metabolic activation. The formation of DNA adducts is a crucial step in the process leading to carcinogenesis .

Case Studies

Several case studies have highlighted the effects of exposure to this compound in occupational settings. For instance, workers exposed to polycyclic aromatic hydrocarbons showed increased incidences of lung cancer and other malignancies associated with prolonged exposure to these compounds .

Eigenschaften

IUPAC Name |

pyrene-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2/c17-13-8-4-10-2-6-12-14(18)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWJJRQSAIMYXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164203 | |

| Record name | 1,6-Diaminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14923-84-3 | |

| Record name | 1,6-Diaminopyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14923-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Diaminopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014923843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Diaminopyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Diaminopyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.